molecular formula C17H17NO3 B268297 N-[2-(allyloxy)phenyl]-4-methoxybenzamide

N-[2-(allyloxy)phenyl]-4-methoxybenzamide

Cat. No. B268297
M. Wt: 283.32 g/mol
InChI Key: CRDMQKZEERLRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-4-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body. AM404 has been shown to interact with the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain perception, inflammation, and mood.

Mechanism of Action

N-[2-(allyloxy)phenyl]-4-methoxybenzamide exerts its effects by interacting with the endocannabinoid system. Specifically, it inhibits the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. Anandamide is known to bind to cannabinoid receptors, which are located throughout the body and play a critical role in regulating various physiological processes. By increasing anandamide levels, N-[2-(allyloxy)phenyl]-4-methoxybenzamide can enhance the activity of the endocannabinoid system, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its potential analgesic and anti-inflammatory effects, N-[2-(allyloxy)phenyl]-4-methoxybenzamide has also been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and reduce the risk of neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one of the limitations of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide is that it is a relatively new compound, and there is still much that is unknown about its potential effects. More research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide.

Future Directions

There are several potential future directions for research involving N-[2-(allyloxy)phenyl]-4-methoxybenzamide. One area of interest is in the development of novel analgesics that target the endocannabinoid system. N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system may offer a promising alternative to traditional pain medications, which can have significant side effects. Additionally, there is growing interest in the potential use of N-[2-(allyloxy)phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-[2-(allyloxy)phenyl]-4-methoxybenzamide and other compounds that interact with the endocannabinoid system.

Synthesis Methods

N-[2-(allyloxy)phenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-allylphenol to form N-[2-(allyloxy)phenyl]-4-methoxybenzamide. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or ethyl acetate.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of pain. N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been shown to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. This, in turn, can reduce pain perception and inflammation.

properties

Product Name

N-[2-(allyloxy)phenyl]-4-methoxybenzamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-methoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO3/c1-3-12-21-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

CRDMQKZEERLRSZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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